Elenbecestat

Descripción general

Descripción

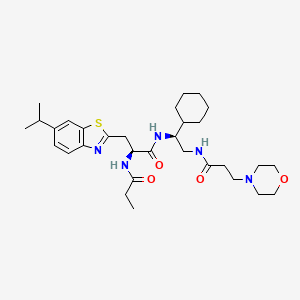

Elenbecestat es un inhibidor de molécula pequeña de la enzima β-secretasa (BACE1), desarrollado por Eisai Co., Ltd. y Biogen Inc. Fue diseñado para interferir con la cascada amiloide aguas arriba de la generación de péptidos beta-amiloide, un proceso implicado en la patogénesis de la enfermedad de Alzheimer . Al inhibir BACE1, this compound tiene como objetivo reducir la producción de péptidos beta-amiloide, que se agregan para formar placas amiloides en el cerebro, un sello distintivo de la enfermedad de Alzheimer .

Aplicaciones Científicas De Investigación

Elenbecestat se ha estudiado ampliamente por su potencial para tratar la enfermedad de Alzheimer. Su aplicación principal es la inhibición de BACE1, lo que reduce la producción de péptidos beta-amiloide . Se cree que esta reducción retrasa la progresión de la enfermedad de Alzheimer al prevenir la formación de placas amiloides en el cerebro . Además, this compound se ha investigado en varios ensayos clínicos para evaluar su seguridad, tolerabilidad y eficacia en pacientes con enfermedad de Alzheimer temprana .

Más allá de la enfermedad de Alzheimer, el mecanismo de acción de this compound tiene implicaciones para otros trastornos neurodegenerativos caracterizados por la acumulación de beta-amiloide. La investigación está en curso para explorar su potencial en estas áreas.

Mecanismo De Acción

Elenbecestat ejerce sus efectos inhibiendo BACE1, una enzima clave involucrada en la producción de péptidos beta-amiloide a partir de la proteína precursora amiloide . Al unirse a BACE1, this compound evita la escisión de la proteína precursora amiloide, reduciendo así la formación de péptidos beta-amiloide . Se cree que esta inhibición disminuye la agregación de estos péptidos en oligómeros y protofibrillas tóxicos, reduciendo en última instancia la formación de placas amiloides en el cerebro . Los objetivos moleculares y las vías involucradas en este proceso son críticos para comprender el potencial terapéutico del compuesto.

Análisis Bioquímico

Biochemical Properties

Elenbecestat plays a crucial role in biochemical reactions by inhibiting the activity of the β-secretase enzyme. This enzyme is responsible for the cleavage of amyloid precursor protein (APP) to produce amyloid beta peptides. This compound binds to β-secretase with high affinity, thereby preventing the enzyme from processing APP. This interaction reduces the levels of amyloid beta peptides in the brain, cerebrospinal fluid, and plasma . Additionally, this compound has been shown to have a 3.53-fold higher affinity for β-secretase 1 compared to β-secretase 2 .

Cellular Effects

This compound affects various types of cells, particularly neurons, by reducing the production of amyloid beta peptides. This reduction can lead to decreased formation of amyloid plaques, which are toxic to neurons. By lowering amyloid beta levels, this compound may help preserve neuronal function and prevent cell death. Furthermore, this compound influences cell signaling pathways involved in neuroinflammation and synaptic function, potentially improving cognitive function in Alzheimer’s disease patients .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of the β-secretase enzyme, thereby inhibiting its activity. This inhibition prevents the cleavage of amyloid precursor protein, reducing the production of amyloid beta peptides. This compound’s high affinity for β-secretase 1 ensures effective inhibition, while its lower affinity for β-secretase 2 minimizes off-target effects. Additionally, this compound may modulate gene expression related to amyloid precursor protein processing and amyloid beta production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over various time periods. Studies have shown that this compound can reduce amyloid beta levels in the brain, cerebrospinal fluid, and plasma of animal models over time. The compound has demonstrated stability and sustained efficacy in reducing amyloid beta levels with repeated dosing. Long-term studies have indicated that this compound maintains its inhibitory effects on β-secretase, leading to prolonged reductions in amyloid beta production .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Dose-dependent reductions in amyloid beta levels have been observed, with higher doses leading to greater reductions. At very high doses, some adverse effects such as headache and dizziness have been reported. In animal studies, this compound has shown acceptable tolerability across a range of doses, with no significant safety concerns observed at therapeutic doses .

Metabolic Pathways

This compound is involved in metabolic pathways related to the processing of amyloid precursor protein. By inhibiting β-secretase, this compound reduces the cleavage of amyloid precursor protein, thereby decreasing the production of amyloid beta peptides. This inhibition affects the metabolic flux of amyloid precursor protein processing, leading to lower levels of amyloid beta in the brain and other tissues .

Transport and Distribution

This compound is transported and distributed within cells and tissues, primarily targeting the brain. The compound crosses the blood-brain barrier and accumulates in the brain, where it exerts its inhibitory effects on β-secretase. This compound interacts with transporters and binding proteins that facilitate its uptake and distribution within the brain. This localization is crucial for its effectiveness in reducing amyloid beta levels .

Subcellular Localization

The subcellular localization of this compound is primarily within the endosomes, where β-secretase is active. By targeting this compartment, this compound effectively inhibits β-secretase activity and reduces amyloid beta production. The compound’s localization to endosomes is facilitated by specific targeting signals and post-translational modifications that direct it to this compartment .

Métodos De Preparación

La síntesis de elenbecestat implica múltiples pasos, incluida la formación de intermedios clave y sus reacciones posteriores en condiciones específicas. Las rutas sintéticas detalladas y las condiciones de reacción son propiedad y no se revelan completamente en la literatura pública. se sabe que la síntesis implica el uso de varios reactivos y catalizadores para lograr la estructura molecular deseada . Los métodos de producción industrial probablemente implican la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza del producto final.

Análisis De Reacciones Químicas

Elenbecestat se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación y reducción: Estas reacciones son esenciales en la síntesis y modificación de this compound, afectando sus propiedades farmacocinéticas.

Reacciones de sustitución:

Hidrólisis: Esta reacción puede ocurrir en condiciones ácidas o básicas, lo que lleva a la descomposición de this compound en sus partes constituyentes.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la molécula.

Comparación Con Compuestos Similares

Elenbecestat es uno de varios inhibidores de BACE1 desarrollados para el tratamiento de la enfermedad de Alzheimer. Otros compuestos similares incluyen:

Verubecestat: Otro inhibidor de BACE1 que ha sido sometido a ensayos clínicos para la enfermedad de Alzheimer.

Lanabecestat: Un inhibidor de BACE1 desarrollado por AstraZeneca y Eli Lilly.

Atabecestat: Desarrollado por Janssen, este compuesto también se dirige a BACE1 para reducir la producción de beta-amiloide.

En comparación con estos compuestos, this compound ha mostrado un perfil de seguridad y tolerabilidad favorable en ensayos clínicos, con menos efectos adversos relacionados con la inhibición de BACE1 . Su afinidad de unión única y selectividad para BACE1 sobre BACE2 contribuyen a su perfil farmacológico distinto .

Propiedades

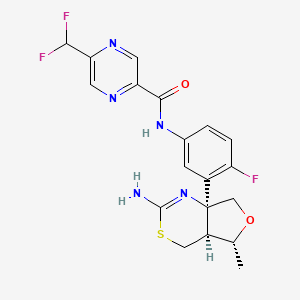

IUPAC Name |

N-[3-[(4aS,5R,7aS)-2-amino-5-methyl-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-(difluoromethyl)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N5O2S/c1-9-12-7-30-18(23)27-19(12,8-29-9)11-4-10(2-3-13(11)20)26-17(28)15-6-24-14(5-25-15)16(21)22/h2-6,9,12,16H,7-8H2,1H3,(H2,23,27)(H,26,28)/t9-,12-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACUJFVOHGRMTR-DPXNYUHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CSC(=NC2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(N=C4)C(F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]2CSC(=N[C@]2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(N=C4)C(F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1388651-30-6 | |

| Record name | Elenbecestat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1388651306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elenbecestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15391 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ELENBECESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RXJ96XL94H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.